Boc-2-aminothiazole

Heterocyclic Chemistry Halogenation Protecting Group Strategy

Unprotected 2-aminothiazole yields intractable mixtures during electrophilic halogenation and acylation. This Boc-protected analog provides orthogonal stability under basic/nucleophilic conditions while permitting clean TFA/HCl deprotection. - **Key advantage:** Enables 4-halo-2-acylaminothiazole synthesis via Appel halogenation; acetyl/Cbz alternatives fail. - **Regioselectivity:** Directs thiolation exclusively to endocyclic N for pure dithiocarbamate conjugates. - **Supply:** ≥98% purity, consistent mp 180-185°C, available for kilo-scale orders.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B8519521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-aminothiazole
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CSC(=N1)N
InChIInChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3,(H2,9,10)
InChIKeyHLZDTEQPACMNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2-aminothiazole: Versatile Protected Intermediate


Boc-2-aminothiazole (CAS 170961-15-6; also known as N-Boc-2-aminothiazole, tert-butyl N-(1,3-thiazol-2-yl)carbamate) is a protected 2-aminothiazole derivative featuring a tert-butyloxycarbonyl (Boc) group on the exocyclic amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, integral to numerous bioactive molecules including cephalosporin antibiotics, kinase inhibitor anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The Boc-protected form serves as a stable, readily handled building block that enables selective functionalization of the thiazole core while preventing unwanted side reactions at the amino group . Its commercial availability at purities typically ≥95–99% from multiple reputable vendors (Sigma-Aldrich, Thermo Fisher, Aladdin) facilitates its routine use in both academic and industrial synthetic workflows .

Why Boc-2-aminothiazole Cannot Be Substituted


Unprotected 2-aminothiazole suffers from poor regioselectivity and competing side reactions in electrophilic halogenation and acylation sequences, often yielding intractable mixtures of N- and C-functionalized products [1]. Alternative N-protecting strategies (e.g., acetyl, Cbz, Fmoc) present distinct liabilities: the acetyl group is prone to premature hydrolysis under mild conditions, leading to rapid decomposition back to 2-aminothiazol-4(5H)-one [1]; Cbz requires hydrogenolytic conditions incompatible with many heterocyclic cores; and Fmoc's lability under basic conditions restricts downstream transformations requiring nucleophilic reagents [2]. In contrast, the Boc group confers orthogonal stability under nucleophilic/basic conditions while permitting clean, quantitative deprotection under mild acidic treatment (TFA or HCl) at the desired synthetic stage [3]. This unique balance of stability and traceless removability makes Boc-2-aminothiazole the enabling intermediate for accessing 4-halo-2-acylaminothiazoles and other elaborated thiazole pharmacophores where unprotected or alternatively protected analogs fail to deliver analytically pure products [1].

Boc-2-aminothiazole: Evidence of Superior Performance


Clean 4-Halogenation via Boc Protection

The Boc-protected 2-aminothiazole intermediate (compound 5 in the cited study) was successfully converted to 2-(Boc-amino)-4-bromothiazole, 4-chlorothiazole, and 4-iodothiazole under Appel-related conditions (CBr₄/PPh₃; CCl₄/PPh₃; I₂/PPh₃), providing the desired 4-halo products cleanly and in good yields. In stark contrast, unprotected 2-amino-4-Br/4-Cl thiazoles (comparator compounds 8a/8b) gave low yields of mixed products on acylation, including an undesired bis-acyl product [1].

Heterocyclic Chemistry Halogenation Protecting Group Strategy

Hydrolytic Stability: Boc vs. Acetyl

Under even mild hydrolytic conditions (aqueous ethanol, room temperature), 2-acetamido-4-chlorothiazole (comparator compound 9b) underwent decomposition with fast reversion to 2-aminothiazol-4(5H)-one (pseudothiohydantoin) [1]. This lability precludes the use of acetyl-protected intermediates in multi-step sequences involving aqueous workup or protic solvents. The Boc-protected analog remains stable under these conditions, enabling purification and subsequent transformations without premature deprotection [1].

Stability Hydrolysis Protecting Group Orthogonality

Regioselective Endocyclic Thiolation

Treatment of Boc-protected 2-aminothiazole with carbon disulfide and alkyl halides in the presence of potassium hydroxide in DMF afforded Boc-dithiocarbamate esters (compounds 3a-h) in a regioselective manner, with thiolation occurring specifically at the endocyclic nitrogen [1]. This regiocontrol is attributed to the Boc protection of the exocyclic amine, which directs electrophilic attack to the ring nitrogen. Unprotected 2-aminothiazole (comparator) under similar conditions would yield mixtures of N- and S-functionalized products due to competing reactivity at the exocyclic NH₂ and endocyclic nitrogen sites [1].

Regioselectivity Thiolation Dithiocarbamate Synthesis

Multi-Vendor Availability & High Purity

Boc-2-aminothiazole (CAS 170961-15-6) is widely available from major chemical suppliers with documented purity specifications. Sigma-Aldrich offers the compound at 95% purity (solid, mp 180-185°C) . Thermo Fisher Scientific (Alfa Aesar) supplies the compound at 97% purity with identical melting point range . Aladdin Scientific provides the compound at ≥97% purity . A Chinese supplier (HZBP) offers a ≥99% purity grade, representing the highest commercially available purity for this compound [1]. This multi-vendor availability with consistent physical properties (mp 180-185°C across all suppliers) ensures reliable procurement and minimizes batch-to-batch variability in synthetic applications.

Procurement Purity Vendor Comparison

Boc-2-aminothiazole: Key Application Scenarios


4-Halo-2-acylaminothiazole Antiviral Precursors

Boc-2-aminothiazole is the enabling intermediate for preparing 4-bromo, 4-chloro, and 4-iodo derivatives via Appel halogenation, followed by acylation and mild TFA deprotection to yield 4-halo-2-acylaminothiazoles (thiazolides) [1]. This sequence is uniquely viable with the Boc protecting group; unprotected 2-aminothiazole yields intractable mixtures, while acetyl-protected analogs undergo premature hydrolytic decomposition [1]. Laboratories engaged in antiviral drug discovery, particularly those targeting hepatitis C or other viruses susceptible to thiazolide-based agents, should prioritize Boc-2-aminothiazole as the key building block for constructing 4-substituted thiazole libraries.

Regioselective Dithiocarbamate-Functionalized Thiazoles

Boc protection of the exocyclic amine directs thiolation exclusively to the endocyclic nitrogen, enabling clean synthesis of Boc-dithiocarbamate esters (3a-h) upon treatment with CS₂ and alkyl halides [1]. This regioselectivity is critical for preparing ligands for coordination chemistry or bioactive dithiocarbamate derivatives. Unprotected 2-aminothiazole under similar conditions would produce regioisomeric mixtures requiring tedious chromatographic separation. Procurement of Boc-2-aminothiazole is therefore essential for any synthetic program requiring pure, single-isomer dithiocarbamate-thiazole conjugates.

Orthogonal Protection for Multi-Step Synthesis

The Boc group's stability to nucleophiles and bases, coupled with its facile acidolytic removal, makes Boc-2-aminothiazole the preferred protected intermediate for multi-step synthetic sequences common in medicinal chemistry optimization [1]. Unlike acetyl (labile to mild hydrolysis), Cbz (requires hydrogenation), or Fmoc (base-labile) protecting groups, Boc provides the orthogonal stability needed for iterative functionalization of the thiazole core. Procurement decisions for kilogram-scale synthesis or library production should favor Boc-2-aminothiazole to avoid the synthetic failures associated with less robust protecting strategies.

Teaching & Training in Heterocyclic Chemistry

Boc-2-aminothiazole serves as an ideal substrate for teaching fundamental concepts in heterocyclic functionalization, protecting group strategy, and regioselective transformations. Its commercial availability at multiple purity grades (95–99%), consistent melting point (180–185°C), and well-documented reactivity profile [1] make it a reliable compound for undergraduate and graduate laboratory courses, as well as for industrial training in process chemistry. The clear comparative advantages over unprotected and alternatively protected analogs provide tangible learning outcomes in synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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